

# Technical Guide: Spectroscopic Profiling of Methyl 3-(decyloxy)benzoate

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## Compound of Interest

Compound Name: Methyl 3-(decyloxy)benzoate

CAS No.: 97067-80-6

Cat. No.: B8773080

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Compound ID: C18H28O3 | MW: 292.42 g/mol Role: Liquid Crystal Mesogen Intermediate / Lipophilic Benzoate Precursor

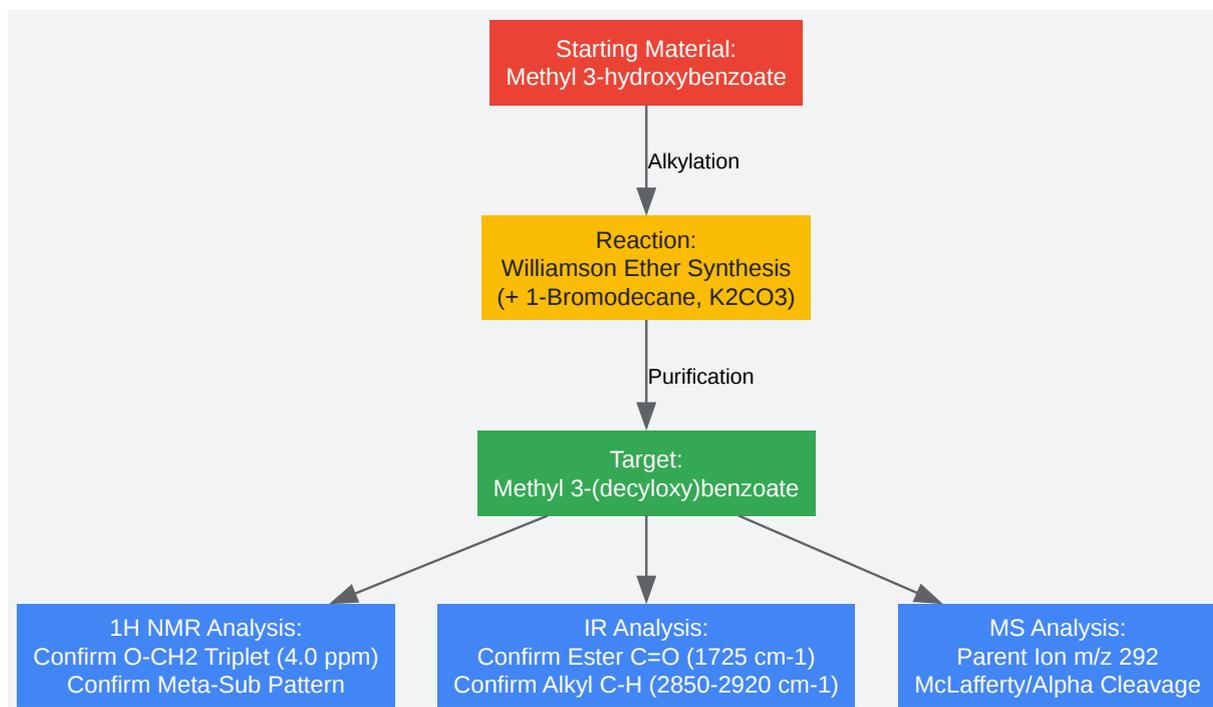
## Part 1: Executive Summary & Structural Logic

This guide provides a definitive reference for the identification of **methyl 3-(decyloxy)benzoate**. As a Senior Application Scientist, I emphasize that this molecule represents a "hybrid" system: it combines the rigid, magnetically anisotropic electronics of a meta-substituted benzoate core with the flexible, shielding environment of a long-chain aliphatic tail (C10).

Successful characterization requires decoupling these two domains.<sup>[1]</sup> The aromatic signals (NMR/IR) confirm the core substitution pattern, while the aliphatic signals validate the alkylation efficiency.

## Structural Validation Workflow

The following diagram outlines the logical flow for validating this molecule, moving from synthesis to spectral confirmation.



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Caption: Logical workflow for synthesizing and validating **methyl 3-(decyloxy)benzoate** via spectroscopic checkpoints.

## Part 2: Nuclear Magnetic Resonance (NMR) Data

Solvent:  $\text{CDCl}_3$  (Chloroform-d) | Reference: TMS (0.00 ppm)

The  $^1\text{H}$  NMR spectrum is the primary tool for purity assessment.<sup>[1]</sup> The critical diagnostic peak is the triplet at  $\sim 4.00$  ppm, which corresponds to the

-methylene protons of the decyloxy chain. If this peak is a multiplet or shifted, it indicates incomplete alkylation or side reactions.

### $^1\text{H}$ NMR Assignments (300/400 MHz)

Position	Shift ( , ppm)	Multiplicity	Integral	Assignment Logic
Ar-2	7.62	dd / dt	1H	Ortho to Ester/Ether. Highly deshielded singlet-like.
Ar-6	7.54	dt	1H	Ortho to Ester.[1] Deshielded by C=O anisotropy. [1]
Ar-5	7.32	t	1H	Meta position.[1] Pseudo-triplet (coupling to 4,6).
Ar-4	7.08	ddd	1H	Para to Ester.[1] Shielded by ortho-alkoxy donation.
O-CH <sub>2</sub>	3.99 - 4.02	t (J=6.6 Hz)	2H	Diagnostic: Ether linkage -protons.
COOCH <sub>3</sub>	3.90	s	3H	Methyl ester singlet.[1] Distinct from ether triplet.[1]
Alk-	1.75 - 1.82	quint / m	2H	-methylene protons (shielded relative to ).
Alk-Bulk	1.25 - 1.48	m (broad)	14H	Remaining methylene chain

(C3-C9).

Alk-Term	0.88	t (J=6.8 Hz)	3H	Terminal methyl group.[1]
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## 13C NMR Assignments (75/100 MHz)

The Carbon-13 spectrum verifies the carbon skeleton. Note the distinct separation between the ester methoxy (~52 ppm) and the ether methylene (~68 ppm).

Carbon Type	Shift ( , ppm)	Assignment
Carbonyl	167.1	Ester C=O
Ar-C (ipso-O)	159.2	Aromatic C attached to Decyloxy
Ar-C (ipso-C)	131.5	Aromatic C attached to Ester
Ar-C (CH)	129.4	Meta carbon (C5)
Ar-C (CH)	121.8	Para carbon (C6)
Ar-C (CH)	120.0	Ortho carbon (C4)
Ar-C (CH)	114.8	Ortho carbon (C2 - between substituents)
Ether -C	68.3	O-CH <sub>2</sub> -R
Ester Me	52.2	COO-CH <sub>3</sub>
Alkyl Chain	31.9, 29.6-29.3, 26.0, 22.7	Bulk aliphatic chain carbons
Terminal Me	14.1	Terminal CH <sub>3</sub>

“

*Expert Insight: The chemical shifts of the aromatic ring are heavily influenced by the meta relationship. Unlike para-substituted benzoates which show symmetric AA'BB' systems, this meta-isomer displays a complex 4-spin system. The proton at C2 (isolated between the ester and ether) often appears as a narrow triplet or doublet of doublets due to small long-range (4J) coupling.*

## Part 3: Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" check. The presence of both aromatic and aliphatic signals is required.[\[1\]](#)

Frequency (cm <sup>-1</sup> )	Vibration Mode	Functional Group
2920, 2850	(C-H) stretching	Aliphatic Chain (Strong intensity due to C10 chain)
1720 - 1725	(C=O) stretching	Ester Carbonyl (Sharp, strong)
1585, 1450	(C=C) stretching	Aromatic Ring skeleton
1280 - 1300	(C-O) stretching	Ester C-O-C asymmetric stretch
1240	(C-O-C) stretching	Aryl Alkyl Ether (Asymmetric stretch)
755	(C-H) out-of-plane	1,3-Disubstituted Benzene (diagnostic meta pattern)

## Part 4: Mass Spectrometry (MS)

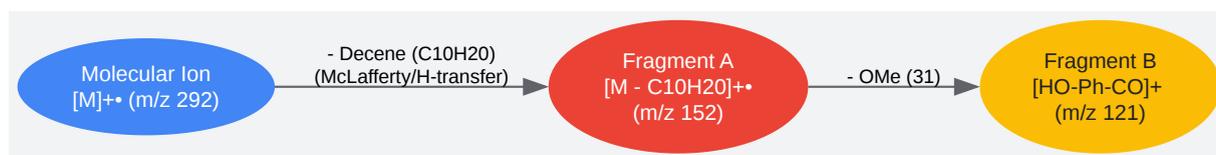
Ionization: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

## Fragmentation Pathway (EI-MS)

In Electron Impact MS, the molecule undergoes characteristic cleavage. The long alkyl chain often cleaves early, leaving the stable benzoate core.

- Molecular Ion (M<sup>+</sup>): m/z 292 (Visible, typically 10-20% intensity).
- Base Peak: Often m/z 121 (Hydroxybenzoyl cation) or m/z 152 (Methyl salicylate radical cation equivalent).
- Key Loss: M - 140 (Loss of Decene via McLafferty-like rearrangement or simple ether cleavage).

## Fragmentation Logic Diagram



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Caption: Primary fragmentation pathway for **methyl 3-(decyloxy)benzoate** under EI conditions.

## Part 5: Experimental Protocol (Synthesis & Preparation)

To generate the sample for the data above, follow this self-validating protocol.

### Synthesis: Williamson Etherification

- Reagents: Methyl 3-hydroxybenzoate (1.0 eq), 1-Bromodecane (1.1 eq), Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq), Acetone (Reagent grade).
- Procedure:

- Dissolve methyl 3-hydroxybenzoate in acetone (0.5 M concentration).
- Add anhydrous  $K_2CO_3$ .<sup>[1]</sup> Stir for 15 mins to form the phenoxide.
- Add 1-Bromodecane dropwise.
- Reflux at 60°C for 12-18 hours.
- Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over  $MgSO_4$ .<sup>[1]</sup>
- Purification: Recrystallize from cold methanol or ethanol. (Target MP: Low melting solid or oil, depending on purity).

## Sample Preparation for Spectroscopy<sup>[1]</sup>

- NMR: Dissolve ~10 mg of purified product in 0.6 mL  $CDCl_3$ . Filter through a glass wool plug if any turbidity (salt) remains.
- IR: If liquid/oil, use neat film on ATR crystal. If solid, grind 1 mg with 100 mg KBr.

## References

- PubChem Compound Summary. "**Methyl 3-(decyloxy)benzoate** (C<sub>18</sub>H<sub>28</sub>O<sub>3</sub>)".<sup>[2]</sup> National Center for Biotechnology Information.<sup>[1]</sup> Accessed 2026.<sup>[1]</sup><sup>[3]</sup> [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). "Methyl 3-methoxybenzoate (Analogous Core Data)". AIST.
- Royal Society of Chemistry. "Synthesis and NMR of substituted methyl benzoates". RSC Advances Supplementary Info. [\[Link\]](#)

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## Sources

- 1. NP-MRD: <sup>13</sup>C NMR Spectrum (1D, 75 MHz, H<sub>2</sub>O, predicted) (NP0236174) [[np-mrd.org](http://np-mrd.org)]
- 2. PubChemLite - Methyl 3-(decyloxy)benzoate (C<sub>18</sub>H<sub>28</sub>O<sub>3</sub>) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 3. CAS Common Chemistry [[commonchemistry.cas.org](http://commonchemistry.cas.org)]
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